4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide
Description
4-(2-Chloroacetamido)-N-(4-ethoxyphenyl)benzamide is a benzamide derivative featuring a chloroacetamido group at the 4-position of the benzamide core and an ethoxyphenyl substituent on the nitrogen atom. Its molecular formula is C₁₉H₂₃NO₂, with an average molecular mass of 297.398 g/mol and a monoisotopic mass of 297.172879 g/mol . This compound is structurally designed for reactivity in further functionalization, particularly via nucleophilic substitution of the chloroacetamido group .
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-23-15-9-7-14(8-10-15)20-17(22)12-3-5-13(6-4-12)19-16(21)11-18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIZMCRFFYCUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The chloroacetamide group is introduced through a reaction with chloroacetyl chloride, while the ethoxyphenyl group is attached via a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the modulation of biological processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Reactivity : The chloroacetamido group enables nucleophilic substitution, as seen in the synthesis of theobromine derivatives (e.g., T-1-AFPB) .
Phenyl Ring Modifications: Ethoxy vs. Fluoro Substituents: Fluorinated analogs (e.g., 4-fluorophenyl derivatives) are prevalent in anticancer research due to improved bioavailability and target binding .
Biological Activity :
- The target compound lacks direct biological data in the provided evidence, but analogs like 4-fluorophenyl derivatives show VEGFR-2 inhibition (IC₅₀: 0.89 μM) and PD-L1 inhibition (up to 57% at 10 μM) .
- Imidazole-substituted benzamides exhibit potent anticancer activity (e.g., 70% inhibition in cervical cancer models) .
Key Findings:
- Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., 3 hours vs. 6 hours for conventional methods) and improves yields (85% vs. 65%) in related benzamide derivatives .
- Catalytic Efficiency : KI in DMF enhances substitution reactions for chloroacetamido intermediates .
Pharmacological and Industrial Relevance
- Anticancer Agents : Fluorophenyl and imidazole derivatives target VEGFR-2 and PD-L1, critical pathways in oncology .
- Antimicrobial Activity : Imidazole-substituted benzamides show antifungal and antibacterial effects .
- Synthetic Versatility : The chloroacetamido group facilitates coupling with bioactive scaffolds (e.g., theobromine, sulfonamides) .
Biological Activity
4-(2-Chloroacetamido)-N-(4-ethoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C16H18ClN3O2
- Molecular Weight : 319.79 g/mol
- Chemical Structure : The compound features a benzamide core with a chloroacetamido group and an ethoxyphenyl substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. It may exhibit:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against various enzymes, potentially impacting pathways related to cancer and inflammation.
- Modulation of Cellular Signaling : The compound may interfere with signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapy.
Anticancer Activity
Several studies have investigated the anticancer potential of related benzamide derivatives. For instance:
- Cell Line Studies : In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, such as MCF-7 and A549, with IC50 values ranging from 3.0 µM to over 20 µM depending on the specific derivative and treatment conditions .
- Mechanisms : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest, mediated by the activation of caspases and inhibition of growth factor signaling.
Anti-inflammatory Activity
Research has indicated that benzamide derivatives can possess anti-inflammatory properties:
- Inhibition of Histone Deacetylases (HDACs) : Compounds similar to this compound have demonstrated significant inhibitory effects on HDACs, which are involved in inflammatory responses. For example, IC50 values reported for HDAC inhibition range from 95 nM to over 250 nM .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Screening Against Pathogens : Preliminary studies indicate that similar benzamide derivatives exhibit activity against various bacterial strains, although specific data for this compound is limited.
Comparative Analysis with Similar Compounds
A comparison table highlights the biological activities of this compound against other known compounds:
| Compound Name | Anticancer IC50 (µM) | Anti-inflammatory IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Enzyme inhibition, apoptosis |
| Benzamide Derivative A | 5.85 | 95.2 | HDAC inhibition |
| Benzamide Derivative B | 28.3 | 260.7 | Growth factor modulation |
Case Studies
- Case Study on Anticancer Efficacy : A study examining a series of benzamide derivatives found that modifications at the para position significantly enhanced anticancer activity against MCF-7 cells, suggesting that structural variations can lead to improved pharmacological profiles.
- Case Study on Anti-inflammatory Effects : Another investigation into related compounds demonstrated that certain substitutions increased potency against HDACs, highlighting the importance of chemical structure in therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
